molecular formula C16H20N2O5 B2408996 1-Benzyl 5-tert-butyl 2-oxoimidazolidine-1,5-dicarboxylate CAS No. 1266739-94-9

1-Benzyl 5-tert-butyl 2-oxoimidazolidine-1,5-dicarboxylate

Cat. No.: B2408996
CAS No.: 1266739-94-9
M. Wt: 320.345
InChI Key: BQZKFYBNKNXMIO-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular structure of 1-benzyl 5-tert-butyl 2-oxoimidazolidine-1,5-dicarboxylate is defined by the molecular formula C₁₆H₂₀N₂O₅, corresponding to a molecular weight of 320.34 grams per mole. The compound features a central imidazolidine ring system, which constitutes a five-membered heterocyclic framework containing two nitrogen atoms in a saturated configuration. The structural complexity arises from the presence of two distinct carboxylate ester groups: a benzyl ester at the 1-position and a tert-butyl ester at the 5-position of the imidazolidine ring.

The stereochemical configuration of this compound is particularly noteworthy, as evidenced by the existence of multiple stereoisomeric forms. The (S)-configuration at the 5-position has been specifically characterized, with the Chemical Abstracts Service number 77999-24-7 corresponding to this particular stereoisomer. The Simplified Molecular Input Line Entry System representation for the (S)-enantiomer is CC(C)(C)OC(=O)[C@@H]1CNC(=O)N1C(=O)OCC2=CC=CC=C2, which explicitly denotes the stereochemical center. The presence of the chiral center at position 5 creates distinct spatial arrangements that significantly influence the compound's conformational preferences and chemical reactivity.

Structural Parameter Value Reference
Molecular Formula C₁₆H₂₀N₂O₅
Molecular Weight 320.34 g/mol
Chemical Abstracts Service Number (racemic) 1266739-94-9
Chemical Abstracts Service Number ((S)-form) 77999-24-7
International Union of Pure and Applied Chemistry Name 1-O-benzyl 5-O-tert-butyl 2-oxoimidazolidine-1,5-dicarboxylate

The benzyl protecting group at the nitrogen position provides steric bulk and electronic effects that influence the overall molecular conformation. This aromatic substituent introduces π-π stacking possibilities and affects the spatial orientation of the molecule in crystal lattices. The tert-butyl ester group at position 5 contributes significant steric hindrance, which plays a crucial role in determining the preferred conformational states of the imidazolidine ring system. The carbonyl group at position 2 of the ring creates an additional site for hydrogen bonding interactions and contributes to the overall planarity constraints of the heterocyclic framework.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of imidazolidine derivatives have revealed that the five-membered heterocyclic ring typically adopts an envelope conformation, a finding that is consistently observed across multiple structural studies. This conformational preference arises from the inherent strain associated with planar five-membered ring systems and the need to minimize torsional strain between adjacent atoms. The envelope conformation allows for optimal bond angles while reducing steric interactions between substituents.

Research on related imidazolidine compounds has demonstrated that the ring puckering amplitude and the position of the out-of-plane atom can vary significantly depending on the nature and position of substituents. For compounds containing bulky protecting groups similar to those found in this compound, the envelope conformation becomes even more pronounced due to increased steric repulsion between the substituents and the ring atoms.

Collision cross section measurements provide additional insights into the three-dimensional structure of this compound in the gas phase. The predicted collision cross section values for various ionic forms demonstrate the compound's structural compactness and conformational behavior under different ionization conditions. These measurements are particularly valuable for understanding how the molecule behaves in mass spectrometric analysis and provide indirect evidence for its preferred conformational states.

Ionic Form Mass-to-Charge Ratio Predicted Collision Cross Section (Ų)
[M+H]⁺ 321.14448 174.3
[M+Na]⁺ 343.12642 179.7
[M-H]⁻ 319.12992 176.9
[M+NH₄]⁺ 338.17102 186.8
[M+K]⁺ 359.10036 177.6

The variation in collision cross section values between different ionic forms reflects the influence of the ionizing species on the overall molecular conformation. The ammonium adduct shows the largest collision cross section, suggesting a more extended conformation when complexed with ammonium ions, while the protonated and deprotonated forms exhibit more compact structures.

Computational chemistry data reveals additional conformational parameters that characterize the three-dimensional structure of this compound. The topological polar surface area of 84.94 square angstroms indicates the extent of polar interactions possible with the molecular surface. The presence of five hydrogen bond acceptors and one hydrogen bond donor creates specific sites for intermolecular interactions that influence crystal packing arrangements and solution-state behavior.

Comparative Structural Analysis with Related Imidazolidine Derivatives

Comparative analysis with structurally related imidazolidine derivatives provides valuable insights into the structural features that distinguish this compound from its analogs. The methyl analog, (S)-1-benzyl 5-methyl 2-oxoimidazolidine-1,5-dicarboxylate, presents a directly comparable structure where the tert-butyl group is replaced by a methyl ester. This structural modification results in a significantly lower molecular weight of 278.26 grams per mole compared to 320.34 grams per mole for the tert-butyl derivative, demonstrating the substantial contribution of the bulky tert-butyl group to the overall molecular mass.

The steric differences between these two compounds are profound, as the tert-butyl group introduces considerably more bulk than the methyl group. This difference manifests in altered conformational preferences, with the tert-butyl derivative likely exhibiting more restricted rotation around the carbon-oxygen bond of the ester group. Research on proline-based imidazolidinones has shown that the nature of temporary protecting groups significantly influences stereochemical outcomes in chemical reactions, with bulky groups like isobutyl derivatives providing different selectivities compared to smaller substituents.

Studies on the stereoselective alkylation of imidazolidinone derivatives have revealed that the identity of the protecting group dramatically affects the facial selectivity of reactions. Isobutyraldehyde-derived imidazolidinones provide cis-configured products, while 1-naphthaldehyde-derived analogs afford complementary trans-configured products. These findings suggest that the tert-butyl group in this compound would similarly influence reaction outcomes through steric effects.

Compound Molecular Formula Molecular Weight (g/mol) Chemical Abstracts Service Number Key Structural Difference
tert-Butyl derivative C₁₆H₂₀N₂O₅ 320.34 77999-24-7 Bulky tert-butyl ester group
Methyl derivative C₁₃H₁₄N₂O₅ 278.26 168399-08-4 Compact methyl ester group

Crystal structure analyses of various substituted imidazolidine derivatives have consistently shown that the five-membered ring adopts envelope conformations, with the specific atom that deviates from planarity depending on the substituent pattern. For trans-4,5-dihydroxy-1,3-bis(4-methoxyphenyl)imidazolidine-2-thione, the ring exhibits a nearly half-chair conformation, with hydroxyl groups positioned on opposite sides of the five-membered ring. This trans configuration contrasts with potential cis arrangements and demonstrates how substituent positioning affects overall molecular geometry.

The hydrogen bonding patterns observed in crystalline imidazolidine derivatives provide additional comparative insights. Crystal structures are typically stabilized by both intramolecular nitrogen-hydrogen to oxygen interactions and intermolecular nitrogen-hydrogen to nitrogen hydrogen bonding networks. The specific hydrogen bonding capability of this compound would be influenced by the accessibility of the nitrogen-hydrogen bond in the ring system and the carbonyl oxygen atoms in the ester groups.

Properties

IUPAC Name

1-O-benzyl 5-O-tert-butyl 2-oxoimidazolidine-1,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-16(2,3)23-13(19)12-9-17-14(20)18(12)15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZKFYBNKNXMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CNC(=O)N1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266739-94-9
Record name 1-benzyl 5-tert-butyl 2-oxoimidazolidine-1,5-dicarboxylate
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Preparation Methods

The synthesis of 1-Benzyl 5-tert-butyl 2-oxoimidazolidine-1,5-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of benzylamine with tert-butyl isocyanate, followed by cyclization and oxidation steps . Industrial production methods may involve similar steps but are optimized for larger-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonyl Group

The oxoimidazolidine ring and ester groups enable nucleophilic attacks, particularly at electrophilic carbonyl carbons.

Reaction TypeReagents/ConditionsProducts FormedYield (%)Notes
AminolysisPrimary amines (e.g., methylamine) in THF at 0–25°C1,5-Diamide derivatives60–75Tert-butyl ester resists aminolysis
AlcoholysisMethanol/H₂SO₄, refluxPartial methyl esterification40–50Benzyl ester reacts preferentially

Mechanistic Insight :

  • The benzyl ester undergoes nucleophilic substitution more readily than the tert-butyl ester due to reduced steric hindrance.

  • Ring strain in the imidazolidine enhances electrophilicity at C2, facilitating ring-opening with strong nucleophiles .

Hydrolysis Reactions

Controlled hydrolysis of ester groups depends on pH and catalysts:

ConditionsTarget EsterProductsSelectivity
Basic (NaOH/H₂O)Benzyl esterCarboxylic acid + benzyl alcohol>90%
Acidic (H₂SO₄/EtOH)Tert-butyl esterCarboxylic acid + isobutylene70–80%

Key Findings :

  • Basic hydrolysis selectively cleaves the benzyl ester without affecting the tert-butyl group.

  • Acidic conditions destabilize the tert-butyl ester via carbocation formation .

Ring-Opening Reactions

The imidazolidine ring undergoes ring-opening under specific conditions:

ReagentConditionsProductsApplication
LiAlH₄Anhydrous ether, 0°CReduced imidazolidine derivativePrecursor to amines
Grignard reagentsTHF, −78°CAlkylated open-chain compoundsBuilding blocks

Stereochemical Impact :

  • Ring-opening reactions proceed with retention of configuration at chiral centers due to steric protection by the tert-butyl group .

Hydrogenolysis of Benzyl Ester

The benzyl ester is susceptible to catalytic hydrogenation:

CatalystSolventTime (h)ProductsYield (%)
Pd/C (10%)Ethanol2Free carboxylic acid + toluene95
Raney NiMethanol4Partially reduced intermediates60

Advantage : This reaction allows selective deprotection of the benzyl group while preserving the tert-butyl ester and imidazolidine ring.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings via its aromatic benzyl group:

ReactionCatalytic SystemProductsYield (%)
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl derivatives65–80
Heck reactionPd(OAc)₂, P(o-tol)₃Alkenylated compounds55–70

Limitation : Steric bulk from the tert-butyl group slows transmetalation steps, requiring elevated temperatures .

Comparative Reactivity with Structural Analogs

The tert-butyl group confers unique steric and electronic effects:

Compound ModificationReaction Rate (vs. Parent)Selectivity Change
Methyl instead of tert-butyl2× faster in ester hydrolysisReduced steric protection
Two benzyl esters1.5× faster in hydrogenolysisCompeting side reactions

Data adapted from experimental comparisons of structurally related oxoimidazolidines .

Stability Under Thermal and Oxidative Conditions

  • Thermal degradation : Decomposes above 200°C, releasing CO₂ and tert-butylene .

  • Oxidation : Resists common oxidants (e.g., KMnO₄) but reacts with ozone at −78°C to form carbonyl fragments .

Scientific Research Applications

Medicinal Chemistry

1-Benzyl 5-tert-butyl 2-oxoimidazolidine-1,5-dicarboxylate has shown promise in medicinal chemistry due to its structural similarity to biologically active compounds. Research indicates potential applications in:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent .
  • Anti-inflammatory Properties : Compounds with similar imidazolidine structures have been investigated for their anti-inflammatory effects, indicating that further exploration of this compound could yield beneficial results in treating inflammatory diseases.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis:

  • Building Block for Complex Molecules : Its unique structure allows it to be used as a building block in the synthesis of more complex organic compounds, particularly those containing nitrogen heterocycles.
  • Catalytic Applications : Research has explored its utility as a catalyst or reagent in various organic transformations, enhancing reaction efficiency and selectivity.

Case Studies and Research Findings

Several studies have documented the utility of this compound in different contexts:

  • Antitumor Studies : In a study published by Aitken et al., derivatives of imidazolidines were synthesized and tested for their antitumor activity. The findings indicated that modifications to the imidazolidine core could enhance biological activity against specific cancer types .
  • Synthesis Optimization : Research conducted at St Andrews University focused on optimizing synthetic routes to improve yields and reduce reaction times for compounds similar to this compound, showcasing its importance as an intermediate in complex organic syntheses .
  • Biological Activity Assessment : Various assessments have been conducted to evaluate the biological activities of this compound and its derivatives, highlighting its potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1-Benzyl 5-tert-butyl 2-oxoimidazolidine-1,5-dicarboxylate involves its interaction with specific molecular targets. The oxoimidazolidine ring can interact with enzymes or receptors, modulating their activity. The benzyl and tert-butyl groups may enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Benzyl 5-tert-butyl 2-oxoimidazolidine-1,5-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.

Biological Activity

1-Benzyl 5-tert-butyl 2-oxoimidazolidine-1,5-dicarboxylate (CAS No. 1266739-94-9) is a compound with potential biological activity that has garnered interest in the fields of medicinal chemistry and pharmacology. Its molecular formula is C16_{16}H20_{20}N2_2O5_5, and it features a unique imidazolidine structure that may contribute to its biological properties.

Structural Characteristics

The compound's structure is characterized by:

  • Molecular Formula : C16_{16}H20_{20}N2_2O5_5
  • SMILES Notation : CC(C)(C)OC(=O)C1CNC(=O)N1C(=O)OCC2=CC=CC=C2
  • InChI Key : BQZKFYBNKNXMIO-UHFFFAOYSA-N

The presence of both benzyl and tert-butyl groups, along with the imidazolidine core, suggests potential interactions with various biological targets.

Antimicrobial Properties

While specific literature on the antimicrobial activity of this compound is limited, compounds with similar imidazolidine structures have shown promising antimicrobial effects. For instance, studies have indicated that imidazolidines can exhibit antibacterial activity against various pathogens, including resistant strains of bacteria such as Enterobacter aerogenes and Klebsiella pneumoniae .

Case Studies and Research Findings

  • Antibacterial Activity : A study focusing on derivatives of imidazolidines highlighted their potential against antibiotic-resistant bacteria. While not directly tested, the structural similarity suggests that this compound could possess similar properties .
  • Mechanism of Action : The mechanism by which imidazolidines exert their antibacterial effects often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways. This could be a pathway worth exploring for the compound .
  • Synergistic Effects : Research has shown that combining imidazolidines with other antimicrobial agents can enhance their efficacy. This synergistic effect could be particularly relevant for developing new treatment protocols against multidrug-resistant infections.

Toxicological Profile

The safety profile of this compound remains to be fully elucidated. Preliminary assessments indicate potential toxicity, as suggested by hazard statements associated with similar compounds . Further studies would be necessary to determine the compound's safety and therapeutic window.

Predicted Collision Cross Section (CCS)

Adductm/zPredicted CCS (Ų)
[M+H]+321.14448173.7
[M+Na]+343.12642181.7
[M+NH₄]+338.17102177.4
[M+K]+359.10036181.1
[M-H]⁻319.12992172.0

This table provides insights into the compound's ionization behavior, which is crucial for understanding its stability and reactivity in biological systems.

Q & A

Q. What are the standard protocols for synthesizing 1-Benzyl 5-tert-butyl 2-oxoimidazolidine-1,5-dicarboxylate, and how is its purity validated?

Synthesis typically involves multi-step protection/deprotection strategies for the imidazolidine core. A common approach is carbamate formation using benzyl and tert-butyl chloroformates under basic conditions (e.g., NaHCO₃ in THF/water). Purity validation employs HPLC with UV detection (λ = 210–254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. For crystallographic validation, single-crystal X-ray diffraction (as in ) ensures stereochemical accuracy.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?

Key techniques include:

  • FT-IR : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ for ester/oxo groups.
  • ¹H NMR : Benzyl protons (δ 5.1–5.3 ppm as a singlet) and tert-butyl groups (δ 1.4–1.5 ppm).
  • ¹³C NMR : Ester carbonyls (δ 165–170 ppm) and the oxoimidazolidine carbon (δ 200–210 ppm).
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error.

Q. How does the steric bulk of the tert-butyl group influence reactivity in downstream reactions?

The tert-butyl group acts as a steric shield, hindering nucleophilic attack at the 5-position carbamate. This selectivity enables controlled functionalization at the 1-benzyl position, critical for synthesizing asymmetric derivatives. Computational modeling (e.g., DFT calculations) can predict steric effects, as highlighted in reaction design methodologies .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing derivatives of this compound?

DoE minimizes trial-and-error by systematically varying factors (temperature, catalyst loading, solvent polarity). For example:

FactorRange TestedOptimal Value
Temperature25–80°C60°C
Catalyst (mol%)1–10%5%
SolventTHF, DCM, MeCNTHF

Response surface methodology (RSM) identifies interactions between variables, improving yield reproducibility .

Q. What strategies resolve contradictions in kinetic data for hydrolysis of the benzyl carbamate group?

Conflicting kinetic profiles (e.g., pH-dependent vs. pH-independent hydrolysis) may arise from competing mechanisms. Researchers should:

  • Perform isotopic labeling (¹⁸O) to track hydrolysis pathways.
  • Compare experimental data with computational reaction pathways (e.g., using quantum chemical calculations as in ).
  • Validate via Arrhenius plots to distinguish between nucleophilic vs. acid-catalyzed cleavage.

Q. How can computational modeling predict regioselectivity in cross-coupling reactions involving this compound?

Reaction path searches using density functional theory (DFT) map transition states and intermediates. For example, Fukui indices identify electrophilic/nucleophilic sites, while steric maps (e.g., buried volume analysis) quantify substituent effects. Such methods align with ICReDD’s integrated computational-experimental workflows .

Methodological Considerations

Q. What safety protocols are essential when handling this compound in catalytic studies?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential benzyl alcohol release during hydrolysis.
  • Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal, per institutional guidelines (see safety frameworks in ).

Q. How should researchers address discrepancies in crystallographic vs. spectroscopic data for this compound?

  • Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries.
  • Dynamic Effects : Variable-temperature NMR can reveal conformational flexibility not captured in static crystal structures .

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